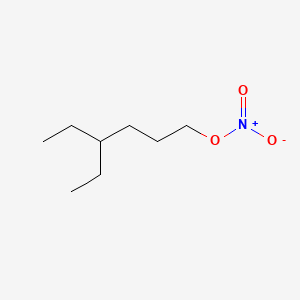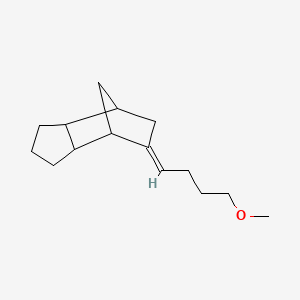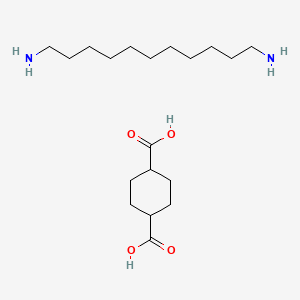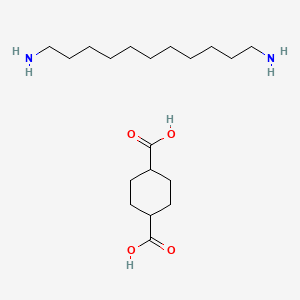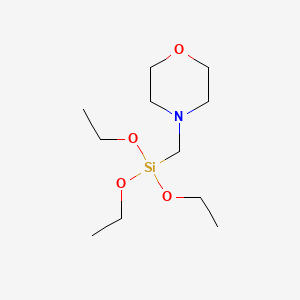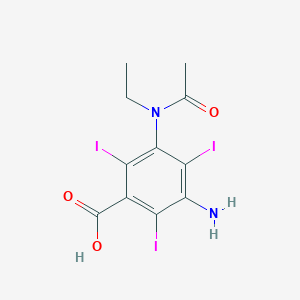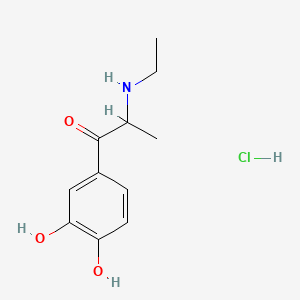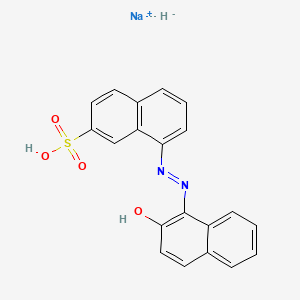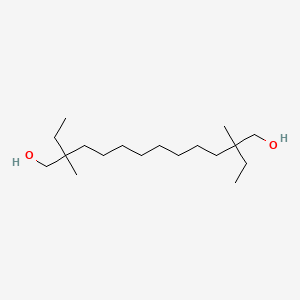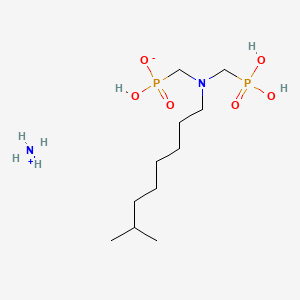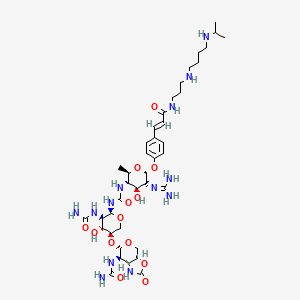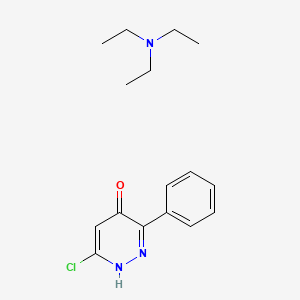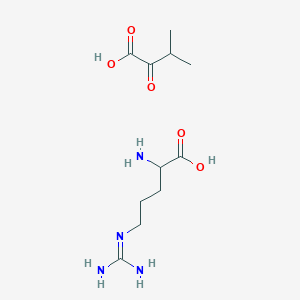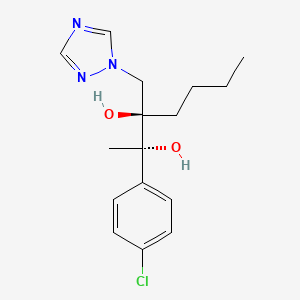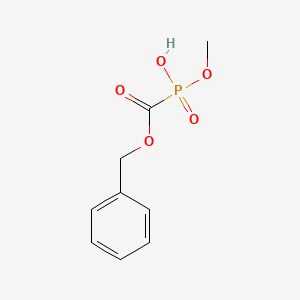
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with hydroxymethoxy compounds under controlled conditions. The reaction is often catalyzed by a base or an acid, depending on the desired product configuration. The esterification process is crucial in forming the phenylmethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and various substituted esters, depending on the reagents and conditions used.
科学研究应用
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in material science, particularly in the development of polymers and advanced materials with unique properties.
作用机制
The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. The compound can also undergo hydrolysis, releasing active species that participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, 1-hydroxy-1-methoxy-, octadecyl ester, 1-oxide
Uniqueness
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is unique due to its specific ester group and the presence of both hydroxymethoxy and phenylmethyl functionalities
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
72304-92-8 |
|---|---|
分子式 |
C9H11O5P |
分子量 |
230.15 g/mol |
IUPAC 名称 |
methoxy(phenylmethoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(11,12)9(10)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI 键 |
FGSQYHTUTMWRDZ-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(=O)OCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


